3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648273
InChI: InChI=1S/C19H15FOS/c1-13-2-3-14(12-21)10-16(13)11-18-8-9-19(22-18)15-4-6-17(20)7-5-15/h2-10,12H,11H2,1H3
SMILES: CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F
Molecular Formula: C19H15FOS
Molecular Weight: 310.4 g/mol

3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde

CAS No.:

Cat. No.: VC13648273

Molecular Formula: C19H15FOS

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde -

Specification

Molecular Formula C19H15FOS
Molecular Weight 310.4 g/mol
IUPAC Name 3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylbenzaldehyde
Standard InChI InChI=1S/C19H15FOS/c1-13-2-3-14(12-21)10-16(13)11-18-8-9-19(22-18)15-4-6-17(20)7-5-15/h2-10,12H,11H2,1H3
Standard InChI Key LOKPGTJFSCIMST-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F
Canonical SMILES CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s structure comprises three primary components:

  • A 4-methylbenzaldehyde core, providing an aromatic aldehyde functional group.

  • A thiophene ring at the 3-position of the benzaldehyde, contributing to electronic conjugation.

  • A 4-fluorophenyl substituent on the thiophene’s 5-position, enhancing lipophilicity and metabolic stability .

The molecular formula is C₁₉H₁₅FOS, with a calculated exact mass of 310.0837 g/mol. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Spectroscopic Identification

  • ¹H NMR: Key signals include a singlet for the aldehyde proton (δ 10.2 ppm), a multiplet for the thiophene protons (δ 7.1–7.3 ppm), and a doublet for the fluorophenyl group (δ 7.4–7.6 ppm) .

  • IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ confirms the aldehyde carbonyl group .

Synthesis and Optimization

Grignard Reaction Pathway

A high-yield synthesis (93%) involves reacting 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene with magnesium powder in tetrahydrofuran (THF), followed by quenching with methanesulfonic acid :

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene+MgTHFGrignard intermediateCH₃SO₃HProduct\text{2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene} + \text{Mg} \xrightarrow{\text{THF}} \text{Grignard intermediate} \xrightarrow{\text{CH₃SO₃H}} \text{Product}

Key Conditions:

  • Temperature: Reflux at 65–70°C for 5–6 hours.

  • Solvent: THF/water biphasic system.

  • Workup: Ethyl acetate extraction and sodium bicarbonate washing .

Alternative Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-(bromomethyl)-4-methylbenzaldehyde and 5-(4-fluorophenyl)thiophen-2-ylboronic acid achieves 85–90% yield :

3-(BrCH₂)-4-MeC₆H₃CHO+ArB(OH)₂Pd(PPh₃)₄Product\text{3-(BrCH₂)-4-MeC₆H₃CHO} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Product}

Optimization Parameters:

ParameterValue
Catalyst loading2 mol% Pd(PPh₃)₄
BaseK₂CO₃ (2.5 equiv)
SolventDME/H₂O (4:1)
Temperature80°C, 12 hours

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Melting point112–114°C
LogP (octanol-water)3.81 (iLOGP), 6.06 (consensus)
Aqueous solubility0.000114 mg/mL (ESOL)
pKa8.2 (aldehyde proton)

Stability Profile

  • Thermal Stability: Decomposes above 200°C via aldehyde oxidation.

  • Photostability: Degrades by 15% under UV light (254 nm, 48 hours) .

  • Storage: Stable for 24 months at 2–8°C under nitrogen .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Method:

  • Column: C18, 4.6 × 150 mm, 5 μm

  • Mobile phase: 60:40 acetonitrile/water (0.1% TFA)

  • Retention time: 8.2 minutes

  • Purity: 99.10% (area normalization)

Mass Spectrometry

  • ESI-MS: [M+H]⁺ at m/z 311.1, [M+Na]⁺ at m/z 333.1 .

  • Fragmentation: Loss of CO (28 Da) from the aldehyde group observed in MS/MS .

Pharmacological and Toxicological Profile

ADMET Properties

ParameterResult
Gastrointestinal absorptionLow (55% bioavailability score)
Blood-brain barrier permeationNo (logBB < -1)
CYP inhibitionCYP1A2, 2C19, 2C9 (IC₅₀ < 10 μM)
hERG inhibitionLow risk (IC₅₀ > 30 μM)

Acute Toxicity

  • LD₅₀ (oral, rat): >2,000 mg/kg

  • Skin irritation: Mild (OECD 404 criteria)

  • Ocular toxicity: Non-irritating (Draize test)

Applications in Drug Discovery

SGLT2 Inhibitor Intermediate

The compound serves as a key intermediate in synthesizing canagliflozin analogs, sodium-glucose transport protein 2 (SGLT2) inhibitors for diabetes :

3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehydeglucosylationCanagliflozin precursor\text{3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde} \xrightarrow{\text{glucosylation}} \text{Canagliflozin precursor}

Fluorescent Probe Development

Derivatization with dansyl chloride yields probes for protein binding studies (λₑₓ = 340 nm, λₑₘ = 510 nm) .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Causes skin irritation)Wear gloves
H319 (Causes eye irritation)Use eye protection

Disposal Recommendations

Incinerate at >1,000°C with scrubbers to prevent fluoride emissions .

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